molecular formula C15H22N6O2S B2358526 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 953931-38-9

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2358526
CAS RN: 953931-38-9
M. Wt: 350.44
InChI Key: DTMYTUGZMVBLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature. More research is needed to provide a comprehensive synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C15H22N6O2S and it has a molecular weight of 350.44.


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

There is limited information available on the physical and chemical properties of this compound.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . Notably, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) demonstrated promising inhibition against MDA-MB-231 cells (with an IC50 of 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cells .

Antitubercular Activity

While not extensively studied, derivatives of this compound could potentially be explored for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Further research is needed to validate this application .

Other Pharmacological Activities

Imidazo[2,1-b]thiazole scaffolds, to which this compound belongs, have shown diverse pharmacological properties:

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature .

Safety and Hazards

There is limited information available on the safety and hazards of this compound .

properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-3-24-15-18-13(20-6-8-23-9-7-20)12-10-17-21(14(12)19-15)5-4-16-11(2)22/h10H,3-9H2,1-2H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYTUGZMVBLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C)C(=N1)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.